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molecular formula C19H30N2O2 B172235 tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate CAS No. 198895-74-8

tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate

Cat. No. B172235
M. Wt: 318.5 g/mol
InChI Key: UFVIXGGXLLSTBJ-UHFFFAOYSA-N
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Patent
US06235731B1

Procedure details

To 5.41 g (5.41 g (16.99 mmol.) of tert-butyl 4-(3-phenylpropan-1-yl)-2,3,5,6-tetrahydro-7H-1,4-diazepine-1-carboxylate was added, at room temperature, 5 ml (60 mmol.) of 12N hydrochloric acid. The mixture was stirred for 2 hours. To the reaction system was added ethanol, then the solvent was distilled off under reduced pressure to give the object compound as a pale yellow amorphous product. The yield was 5.65 g (100%).
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][N:10]2[CH2:16][CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[ClH:24]>C(O)C>[ClH:24].[ClH:24].[C:1]1([CH2:7][CH2:8][CH2:9][N:10]2[CH2:16][CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
5.41 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCN1CCN(CCC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the object compound as a pale yellow amorphous product

Outcomes

Product
Details
Reaction Time
2 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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